2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole
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Overview
Description
2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole is a chemical compound that belongs to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a trifluoroethyl group, which imparts unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole is Polyketide Synthase (PKS) . PKS is an enzyme that plays a crucial role in the biosynthesis of melanin, a pigment that is essential for the survival and virulence of certain pathogenic fungi .
Mode of Action
This compound interacts with its target, PKS, by inhibiting its activity . This inhibition disrupts the synthesis and cyclization of polyketides in the melanin biosynthesis pathway .
Biochemical Pathways
The compound affects the melanin biosynthesis pathway, specifically the formation of 1,3,6,8-tetrahydroxynaphthalene by PKS . The inhibition of PKS activity disrupts the production of melanin, leading to the decolorization of the mycelia of the fungus Magnaporthe grisea .
Result of Action
The inhibition of PKS activity by this compound leads to a disruption in melanin biosynthesis . This results in the decolorization of the mycelia of Magnaporthe grisea, a fungus that causes rice blast disease . The disruption of melanin production can potentially weaken the fungus, reducing its virulence and ability to infect host plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole typically involves the reaction of 2-methylimidazole with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The trifluoroethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding imidazole N-oxides.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a ligand in coordination chemistry.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and antifungal activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1-(2,2,2-trifluoroethyl)piperazine hydrochloride
- 2-methyl-1-nitro-4-(2,2,2-trifluoroethyl)benzene
Uniqueness
2-methyl-1-(2,2,2-trifluoroethyl)-1H-imidazole is unique due to its specific combination of a trifluoroethyl group and an imidazole ring. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
2-methyl-1-(2,2,2-trifluoroethyl)imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2/c1-5-10-2-3-11(5)4-6(7,8)9/h2-3H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IANIUNDOPNHQRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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